![molecular formula C29H32FN5O2S B2964956 N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476441-10-8](/img/structure/B2964956.png)

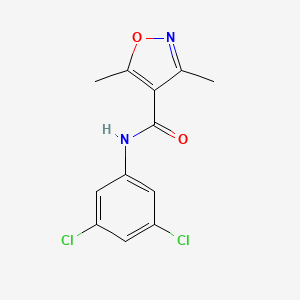

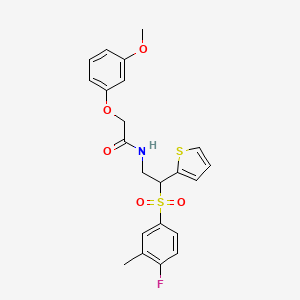

N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. For the related compound “N-(4-fluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide”, the predicted density is 1.34±0.1 g/cm3 and the predicted pKa is 11.93±0.70 .Aplicaciones Científicas De Investigación

Adamantane Derivatives in Polymer Synthesis

Adamantane-containing polymers exhibit remarkable thermal stability and mechanical properties due to the bulky and rigid structure of the adamantane group. For example, adamantyl-containing polyamide-imides were synthesized with high thermal stability and mechanical strength, suggesting the potential of incorporating adamantane derivatives into polymers for advanced materials applications (Liaw & Liaw, 2001).

Antiviral Applications

Adamantane derivatives have been explored for their antiviral properties, particularly against influenza A virus. The adamantane group's incorporation into antiviral agents can block the M2 proton channel of the virus, preventing viral uncoating and replication. This mechanism has been the basis for the use of adamantanes like amantadine and rimantadine in antiviral therapies, although resistance has limited their effectiveness. Research into novel adamantane derivatives aims to overcome these resistance issues (Ma, Zhang, & Wang, 2016).

Catalysis

Adamantane derivatives have been utilized as ligands in catalysis, enabling the synthesis of coordination polymers with potential applications in catalytic reactions. For example, a molybdenum trioxide hybrid decorated by adamantane ligands demonstrated reversible catalytic activity, highlighting the utility of adamantane derivatives in developing new catalysts for chemical transformations (Lysenko et al., 2019).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrids have shown promise in both antimicrobial and hypoglycemic activities, suggesting the therapeutic potential of adamantane derivatives in treating infections and diabetes. These hybrids exhibit broad-spectrum antibacterial activity and potent reduction in serum glucose levels in diabetic models, indicating their potential for development into new drugs (Al-Wahaibi et al., 2017).

Advanced Materials

The rigid structure of adamantane and its derivatives contribute significantly to the development of advanced materials, including polymers with exceptional thermal, mechanical, and optical properties. These materials find applications in optoelectronics, coatings, and other high-performance applications (Miao et al., 2020).

Propiedades

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32FN5O2S/c1-18-2-6-23(7-3-18)32-26(36)17-38-28-34-33-25(35(28)24-8-4-22(30)5-9-24)16-31-27(37)29-13-19-10-20(14-29)12-21(11-19)15-29/h2-9,19-21H,10-17H2,1H3,(H,31,37)(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYBHHXNVRKHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)

![2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B2964875.png)

![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)

![6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2964877.png)

![(E)-6-(3-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2964885.png)

![N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2964886.png)

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B2964887.png)

![N-(3-methoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964890.png)